Partition Ratio and Inactivation Kinetics of 3,3‑Difluoroalanine vs. Mono‑ and Trifluoroalanine Suicide Substrates for E. coli Alanine Racemase
When processed by Escherichia coli B alanine racemase, the D‑isomer of 3,3‑difluoroalanine exhibits a partition ratio (catalytic turnovers per inactivation event) of 5 000 and a limiting inactivation rate constant (kinact) of 2.2 min⁻¹; the L‑isomer shows a partition ratio of 2 600 and a kinact of 0.33 min⁻¹ [1]. In contrast, DL‑β‑fluoroalanine (monofluoroalanine) gives a uniform partition ratio of 820 for both enantiomers, while DL‑β,β,β‑trifluoroalanine turns over fewer than 10 times per enzyme molecule inactivated, with an estimated kinact ≤ 1.0 min⁻¹ [1]. The 6‑ to over 500‑fold difference in partition ratio quantitatively defines the distinct inactivation efficiency windows available to the three fluoroalanine analogs [1].
| Evidence Dimension | Suicide substrate efficiency—partition ratio (kcat/kinact) and inactivation rate constant for E. coli alanine racemase |
|---|---|
| Target Compound Data | D‑3,3‑difluoroalanine: partition ratio 5 000, kinact 2.2 min⁻¹, Km 116 mM; L‑3,3‑difluoroalanine: partition ratio 2 600, kinact 0.33 min⁻¹, Km 102 mM |
| Comparator Or Baseline | DL‑β‑fluoroalanine: partition ratio 820 (both enantiomers); DL‑β,β,β‑trifluoroalanine: partition ratio < 10, kinact ≤ 1.0 min⁻¹; Wang & Walsh 1981 [1] |
| Quantified Difference | D‑difluoroalanine partition ratio is 6.1‑fold higher than monofluoroalanine and > 500‑fold higher than trifluoroalanine; L‑difluoroalanine partition ratio is 3.2‑fold higher than monofluoroalanine and > 260‑fold higher than trifluoroalanine |
| Conditions | Purified E. coli B alanine racemase, PLP‑dependent elimination assay, pH 7.5, 25 °C [1] |
Why This Matters
Users who need reversible or moderately efficient racemase inactivation should select 3,3‑difluoroalanine over trifluoroalanine (too efficient) or monofluoroalanine (too stable an adduct); the quantitative partition ratio directly dictates the dynamic range of enzyme modulation in antibacterial discovery programs.
- [1] Wang, E. A.; Walsh, C. Biochemistry 1981, 20 (26), 7539–7546. DOI: 10.1021/bi00529a032. View Source
